



Vegfr-2-IN-17 experimental controls and best practices

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Compound of Interest		
Compound Name:	Vegfr-2-IN-17	
Cat. No.:	B12395216	Get Quote

Vegfr-2-IN-17: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for using **Vegfr-2-IN-17**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is **Vegfr-2-IN-17** and what is its primary mechanism of action?

Vegfr-2-IN-17 is a small molecule inhibitor that potently targets the kinase activity of VEGFR-2. [1] Like many kinase inhibitors, it is designed to compete with ATP at the binding site within the kinase domain.[2][3] By blocking this site, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[4][5]

Q2: What is the molecular weight and CAS number for Vegfr-2-IN-17?

• Molecular Weight: 375.81 g/mol [1]

CAS Number: 3033041-34-5[1]

Q3: In what solvent should I dissolve Vegfr-2-IN-17?



For in vitro experiments, **Vegfr-2-IN-17** is typically dissolved in Dimethyl sulfoxide (DMSO). For stock solutions, it is advisable to prepare a high-concentration stock (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium for working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically $\leq 0.1\%$).

Q4: What are the known IC50 values for Vegfr-2-IN-17?

Vegfr-2-IN-17 has been evaluated for both its direct enzymatic inhibition and its anti-proliferative effects on various cell lines. The available data is summarized below.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Type
VEGFR-2	67.25	Enzymatic Kinase Assay
Data sourced from MedChemExpress.[1]		

Table 2: Anti-proliferative Activity in Cell Lines

Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	34.59 ± 2.82
PC3	Prostate Cancer	30.28 ± 2.56
MCF-7	Breast Cancer	47.10 ± 3.59
WI-38	Normal Lung Fibroblast	250.33 ± 2.51
Data sourced from MedChemExpress, accuracy not independently confirmed		

Signaling Pathway and Experimental Workflow

by the vendor.[1]

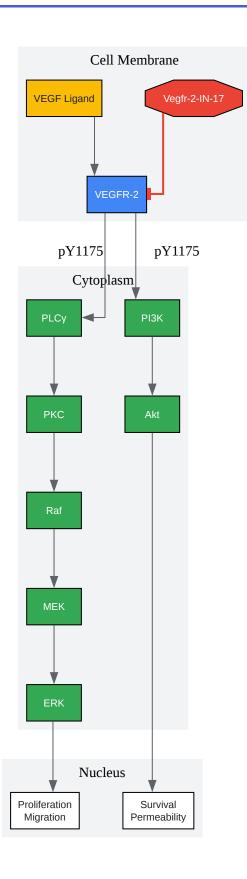


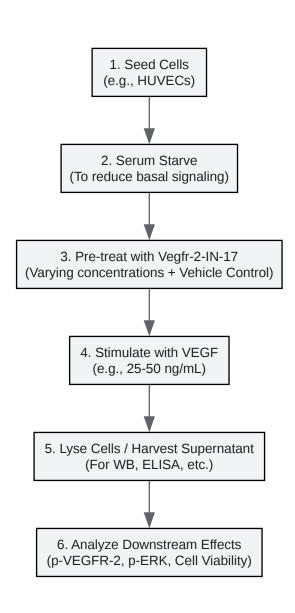
Understanding the context in which Vegfr-2-IN-17 operates is critical for experimental design.

VEGFR-2 Signaling Pathway

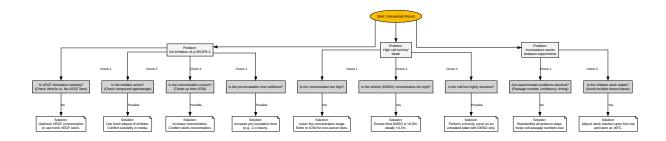
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating key downstream pathways like PI3K/AKT for cell survival and PLCy/MAPK for cell proliferation. [4][5][6] **Vegfr-2-IN-17** inhibits the initial phosphorylation step.











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